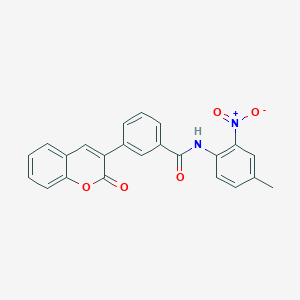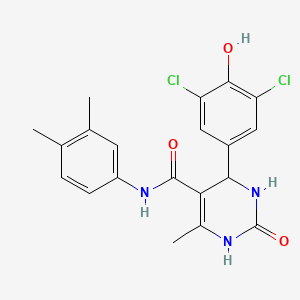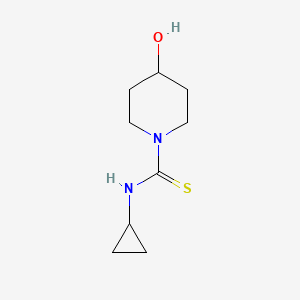
N-(4-methyl-2-nitrophenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide
Vue d'ensemble
Description
N-(4-methyl-2-nitrophenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide, also known as MNBA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N-(4-methyl-2-nitrophenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. N-(4-methyl-2-nitrophenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. N-(4-methyl-2-nitrophenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
N-(4-methyl-2-nitrophenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that N-(4-methyl-2-nitrophenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide inhibits the proliferation of cancer cells and induces apoptosis. N-(4-methyl-2-nitrophenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide has also been shown to reduce the production of inflammatory mediators and cytokines in vitro and in vivo. In addition, N-(4-methyl-2-nitrophenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide has been shown to exhibit antimicrobial activity against a variety of bacterial and fungal strains.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-methyl-2-nitrophenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. N-(4-methyl-2-nitrophenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide is also relatively easy to synthesize and purify. However, N-(4-methyl-2-nitrophenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide has some limitations, including its potential toxicity and limited availability.
Orientations Futures
There are several future directions for the study of N-(4-methyl-2-nitrophenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide. One area of interest is the development of N-(4-methyl-2-nitrophenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide-based drugs for the treatment of various diseases, including cancer and inflammatory disorders. Another area of interest is the use of N-(4-methyl-2-nitrophenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide as a probe for the study of protein-ligand interactions and enzyme activity. Additionally, N-(4-methyl-2-nitrophenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide could be used as a precursor for the synthesis of novel materials with potential applications in catalysis, sensing, and drug delivery.
Applications De Recherche Scientifique
N-(4-methyl-2-nitrophenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, N-(4-methyl-2-nitrophenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. In biochemistry, N-(4-methyl-2-nitrophenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide has been used as a probe to study protein-ligand interactions and enzyme activity. In materials science, N-(4-methyl-2-nitrophenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide has been used as a precursor for the synthesis of metal-organic frameworks and other functional materials.
Propriétés
IUPAC Name |
N-(4-methyl-2-nitrophenyl)-3-(2-oxochromen-3-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O5/c1-14-9-10-19(20(11-14)25(28)29)24-22(26)17-7-4-6-15(12-17)18-13-16-5-2-3-8-21(16)30-23(18)27/h2-13H,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYIXBZZRNPDYRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CC(=C2)C3=CC4=CC=CC=C4OC3=O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methyl-2-nitrophenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[1-(3,5-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B4136684.png)

![N,N-dimethyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B4136698.png)
![1-(5-bromo-2-methoxy-3-methylbenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B4136705.png)
![ethyl 4-[({1-[(3-chloro-4-methoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)amino]benzoate](/img/structure/B4136715.png)
![N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-3-nitrobenzamide](/img/structure/B4136723.png)

![1-[2-(2-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-(5-quinolinylmethyl)methanamine](/img/structure/B4136735.png)
![2-[(4-allyl-5-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B4136741.png)


![4-[2-(benzyloxy)phenyl]-N-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B4136782.png)
![ethyl 4-{[({3-[4-(4-fluorophenyl)-1-piperazinyl]propyl}amino)carbonothioyl]amino}benzoate](/img/structure/B4136798.png)